2-Methylbutanohydrazide
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Overview
Description
2-Methylbutanohydrazide is a chemical compound with the molecular formula C5H12N2O . It is used in various scientific research.
Molecular Structure Analysis
The molecular structure of 2-Methylbutanohydrazide is represented by the InChI code1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
. This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Physical And Chemical Properties Analysis
2-Methylbutanohydrazide is a solid at room temperature . Its molecular weight is 116.16 .Scientific Research Applications
Biofuel and Combustion Research
- 2-Methylbutanol, a related compound, is studied for its potential as a biofuel. Research includes experimental data on ignition delay times and premixed laminar flame speeds, contributing to understanding its combustion characteristics (Park et al., 2015).
Wine and Beverage Chemistry
- Studies have been conducted on hydroxy acids like 2-hydroxy-2-methylbutanoic acid, examining their presence in wines and other alcoholic beverages, providing insights into their sensory effects (Gracia-Moreno et al., 2015).
Environmental Science and Water Treatment
- Research on the capacity of powdered activated carbon for micropollutants, including compounds like 2-methylisoborneol, helps in predicting and improving water treatment processes (Knappe et al., 1998).
Renewable Chemicals and Fuels
- Fermented 2-methyl-1-propanol (isobutanol) and its dehydration to 2-methylpropene are studied for producing renewable fuels and chemicals (Taylor et al., 2010).
Atmospheric Chemistry
- The formation of 2-methyltetrols from the photooxidation of isoprene in the presence of NOx, with acid-catalyzed reactions, is significant for understanding secondary organic aerosol formation (Szmigielski et al., 2010).
Biofuel Engineering
- Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli highlights advancements in biofuel production (Bastian et al., 2011).
Agricultural Chemistry
- The application of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides demonstrates the role of these compounds in enhancing the efficiency of fungicide delivery (Campos et al., 2015).
Genetic Toxicology
- A study on the genotoxicity of 2-methylbutane in bone marrow cells of male ICR mice provides important data for understanding the mutagenic potential of such compounds (Kim et al., 2010).
Synthetic Chemistry
- Syntheses of various chemical compounds involving 2-methylcyclopentanone and benzohydrazide demonstrate the broad applicability of these compounds in organic synthesis (Tsoleridis et al., 2003).
Antimicrobial Research
- Studies on Schiff base coordination compounds containing aliphatic and aromatic hydrazide moieties have revealed their potential in antimicrobial applications (Kumar et al., 2013).
Safety And Hazards
While specific safety and hazard information for 2-Methylbutanohydrazide is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .
Relevant Papers One relevant paper is “Some Hydrazones of 2‐Aroylamino‐3‐methylbutanohydrazide: Synthesis, Molecular Modeling Studies, and Identification as Stereoselective Inhibitors of HIV‐1” by Esra Tatar and others . This paper discusses the synthesis of acylhydrazone derivatives bearing amino acid side chains for the evaluation of their antiviral activity against various types of viruses .
properties
IUPAC Name |
2-methylbutanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQUWDDJFKLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875589 |
Source
|
Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutanohydrazide | |
CAS RN |
70195-11-8 |
Source
|
Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.